2-(1-Benzhydrylazetidin-2-YL)acetonitrile

Agrochemical intermediate purification Chemical hybridization agent synthesis Azetidine regioisomer differentiation

2-(1-Benzhydrylazetidin-2-yl)acetonitrile (CAS 92992-32-0), also known as 1-benzhydryl-2-(cyanomethyl)azetidine, is a synthetic heterocyclic intermediate with molecular formula C18H18N2 and molecular weight 262.35 g/mol. It features a four-membered azetidine ring bearing a benzhydryl N-substituent and a cyanomethyl group at the 2-position.

Molecular Formula C18H18N2
Molecular Weight 262.3 g/mol
CAS No. 92992-32-0
Cat. No. B1628958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzhydrylazetidin-2-YL)acetonitrile
CAS92992-32-0
Molecular FormulaC18H18N2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1CN(C1CC#N)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H18N2/c19-13-11-17-12-14-20(17)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-12,14H2
InChIKeyRJJKESKUBWKDAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Benzhydrylazetidin-2-yl)acetonitrile (CAS 92992-32-0): A Patented Azetidine Nitrile Intermediate for Chemical Hybridizing Agent Synthesis


2-(1-Benzhydrylazetidin-2-yl)acetonitrile (CAS 92992-32-0), also known as 1-benzhydryl-2-(cyanomethyl)azetidine, is a synthetic heterocyclic intermediate with molecular formula C18H18N2 and molecular weight 262.35 g/mol [1]. It features a four-membered azetidine ring bearing a benzhydryl N-substituent and a cyanomethyl group at the 2-position. The compound was first disclosed in US Patent 4,620,866 as intermediate 1C in a multi-step route to 2-azetidineacetic acid derivatives, which function as pollen suppressants (chemical hybridizing agents) for wheat [1]. Its primary value proposition lies in its role as a protected, crystalline precursor that can be converted via nitrile hydrolysis to the active carboxylic acid congener [2].

Why Generic Azetidine Nitrile Substitution Fails for 2-(1-Benzhydrylazetidin-2-yl)acetonitrile (CAS 92992-32-0)


Regioisomeric azetidine nitriles bearing the benzhydryl protecting group cannot be freely interchanged for the specific synthetic sequence disclosed in US 4,620,866. The cyanomethyl group at the 2-position of the azetidine ring is essential for downstream hydrolysis to 2-azetidineacetic acid, the active pollen-suppressing pharmacophore [1]. The 3-substituted regioisomer (3-cyanomethyl-1-benzhydryl azetidine, same molecular formula C18H18N2) places the nitrile-bearing side chain at a different ring position, yielding a distinct hydrolysis product that would not map onto the structure-activity requirements for male sterility induction in wheat . Additionally, the 3-carbonitrile analog (1-benzhydrylazetidine-3-carbonitrile, CAS 36476-86-5, C17H16N2) lacks the methylene spacer entirely, containing a directly-attached nitrile that cannot be hydrolyzed to the requisite acetic acid side chain . The benzhydryl group serves a dual role as both a protecting group and a crystalline handle, and its presence distinguishes this compound class from N-Boc or N-sulfonyl azetidine acetonitriles used in other synthetic contexts such as baricitinib intermediate synthesis [2].

Quantitative Differentiation Evidence for 2-(1-Benzhydrylazetidin-2-yl)acetonitrile (CAS 92992-32-0) Versus Closest Analogs


Melting Point Differentiation: 2-Cyanomethyl vs. 3-Carbonitrile Regioisomer Enables Crystallization-Based Purification

The target compound 1-benzhydryl-2-(cyanomethyl)azetidine exhibits a melting point of 82–85°C as a crystalline solid, as reported in US Patent 4,620,866 [1]. The 3-positional isomer 1-benzhydrylazetidine-3-carbonitrile (CAS 36476-86-5) melts at 150–153°C . This substantial ~68°C difference in melting point provides a practical, quantifiable basis for identity confirmation and purity assessment via melting point determination, and reflects fundamentally different crystal packing arising from the cyanomethyl side chain at the 2-position versus the directly-attached nitrile at the 3-position.

Agrochemical intermediate purification Chemical hybridization agent synthesis Azetidine regioisomer differentiation

Molecular Formula Distinction: C18H18N2 with Methylene Spacer Versus C17H16N2 Direct Nitrile Analog

The target compound (C18H18N2, MW 262.35) contains a cyanomethyl group (–CH2CN) at the azetidine 2-position, incorporating a methylene spacer between the ring and the nitrile . The direct 3-nitrile analog 1-benzhydrylazetidine-3-carbonitrile (C17H16N2, MW 248.32) lacks this spacer, with the cyano group directly attached to the ring [1]. The 3-cyanomethyl regioisomer (2-(1-benzhydrylazetidin-3-yl)acetonitrile) shares the same molecular formula (C18H18N2) and molecular weight but differs in the ring attachment position . These formula-level differences are detectable by mass spectrometry (14 Da mass difference vs. the 3-carbonitrile analog) and elemental analysis, providing orthogonal analytical handles for specification setting.

Chemical intermediate identity Quality control Regioisomer specification

Patent-Grounded Synthetic Utility: Nitrile Hydrolysis Pathway to 2-Azetidineacetic Acid Pollen Suppressants

US Patent 4,620,866 explicitly discloses the conversion of 1-benzhydryl-2-(cyanomethyl)azetidine (1C) to 1-benzhydryl-2-azetidinecarboxylic acid (1D) via NaOH-mediated nitrile hydrolysis (2.5 g NaOH, ethanol/water reflux, 6 h), followed by N-debenzylation via hydrogenolysis (Pd/C, H2, 2.8 atm, 50°C) to yield the active 2-azetidineacetic acid [1]. The Shell patent family (MA20014A1) confirms that 'the compounds may be prepared by hydrolysis/alcoholysis of the corresponding nitrile compounds, which are also novel' [2]. The resulting 2-azetidineacetic acid derivatives induce male sterility in wheat by rendering pollen grains non-functional, with application rates of 0.01% to 1% by weight in aqueous surfactant compositions [1]. Related azetidine-2-carboxylic acid (the structural analog) has been shown to suppress lily pollen germination by 9–42% at 1–10 mM and tube elongation by 40–54% at 0.1–1 mM in published studies [3].

Chemical hybridization agent Pollen suppressant Wheat hybrid seed production

Crystallinity Advantage: Solid-State Handling Versus Oily or Amorphous Regioisomer Intermediates

The target compound is obtained as a crystalline solid (m.p. 82–85°C after recrystallization from methanol) following chromatographic purification over silica gel [1]. In contrast, the immediate synthetic precursor 1-benzhydryl-2-hydroxymethylazetidine (1A) is obtained as an oil [1]. The preceding mesylate intermediate (1B) is also non-crystalline. This crystallinity at the nitrile stage provides a critical purification node in the synthetic sequence, enabling removal of impurities carried forward from the mesylation and cyanide displacement steps before the final hydrolysis to the active acid.

Intermediate handling Crystallization Process chemistry

Recommended Application Scenarios for 2-(1-Benzhydrylazetidin-2-yl)acetonitrile (CAS 92992-32-0)


Synthesis of 2-Azetidineacetic Acid Derivatives as Chemical Hybridizing Agents for Wheat

The primary patent-grounded application for this compound is as intermediate 1C in the synthetic route to 2-azetidineacetic acid and its N-acyl congeners, which function as pollen suppressants for hybrid wheat seed production. The benzhydryl-protected nitrile is hydrolyzed under basic conditions (NaOH/EtOH/H2O) to the corresponding carboxylic acid, followed by hydrogenolytic N-debenzylation to yield the active agent. Application rates for the final active compound range from 0.01% to 1% by weight in aqueous surfactant compositions, applied between floral initiation and pollen shed to induce male sterility [1]. Procurement of this specific 2-cyanomethyl regioisomer is essential, as the 3-substituted analogs cannot access the same acetic acid pharmacophore [2].

N-Protected Azetidine Building Block for Medicinal Chemistry Exploration

The compound serves as a protected 2-functionalized azetidine scaffold in which the benzhydryl group acts as a readily removable N-protecting group via catalytic hydrogenolysis (Pd/C, H2). The cyanomethyl side chain can be elaborated through nitrile reduction (to the primary amine), hydrolysis (to the carboxylic acid), or cycloaddition chemistry. This orthogonal protection strategy (benzhydryl on nitrogen, nitrile at C2) is distinct from the more common N-Boc-azetidine-acetonitrile intermediates employed in baricitinib-related syntheses, where the sulfonyl or Boc protecting groups necessitate different deprotection conditions [3]. The crystallinity of the compound (m.p. 82–85°C) provides handling advantages over oily N-protected azetidine intermediates [1].

Reference Standard for Regioisomer Differentiation in Azetidine Nitrile Quality Control

Given the existence of the 3-carbonitrile isomer (CAS 36476-86-5, m.p. 150–153°C, C17H16N2) and the 3-cyanomethyl regioisomer (C18H18N2), this compound can serve as a qualified reference standard for developing chromatographic methods (HPLC, GC) to resolve and quantify regioisomeric impurities in azetidine nitrile intermediates. The ~68°C melting point differential versus the 3-carbonitrile analog provides a simple, low-cost identity test . The 14 Da mass difference relative to the 3-carbonitrile analog enables MS-based differentiation, while chromatographic retention time differences would distinguish the 3-cyanomethyl regioisomer of identical molecular weight .

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